Lipophilicity Enhancement Drives Improved Oral Bioavailability Compared to Thiamphenicol Base
Thiamphenicol palmitate demonstrates a computed logP of 7.908 , a >8-log unit increase in lipophilicity relative to thiamphenicol base (logP -0.27) [1]. In an in vivo sheep model, oral administration of thiamphenicol palmitate resulted in a systemic bioavailability of approximately 30%, whereas chloramphenicol base administered orally to adult sheep showed negligible absorption due to extensive ruminal biotransformation [2]. This indicates that while the palmitate ester does not confer complete oral bioavailability, it enables meaningful systemic absorption in ruminants where the parent drug would otherwise be inactivated. In pre-ruminant calves and lambs, oral bioavailability of thiamphenicol reaches approximately 60% .
| Evidence Dimension | Lipophilicity (computed logP) and Oral Bioavailability |
|---|---|
| Target Compound Data | logP = 7.908; Oral bioavailability ~30% in adult sheep, ~60% in pre-ruminant lambs/calves |
| Comparator Or Baseline | Thiamphenicol base: logP = -0.27; Oral bioavailability negligible in adult sheep |
| Quantified Difference | >8 log unit increase in lipophilicity; ~30% absolute increase in oral bioavailability in sheep |
| Conditions | Computed logP (XLogP3); In vivo sheep model, oral dose (unspecified mg/kg) |
Why This Matters
The 8-log increase in lipophilicity directly enables oral formulation development and meaningful systemic exposure in ruminant species where the parent drug fails.
- [1] SIELC Technologies. Thiamphenicol. Product datasheet. CAS No. 15318-45-3. View Source
- [2] Abdennebi EH, Khales N, Sawchuk RJ, Stowe CM. Thiamphenicol pharmacokinetics in sheep. J Vet Pharmacol Ther. 1994;17(1):12-16. View Source
